
4-甲氧基肉桂酸
概述
描述
4-methoxycinnamic acid is a methoxycinnamic acid having a single methoxy substituent at the 4-position on the phenyl ring. It is functionally related to a cinnamic acid.
4-Methoxycinnamic acid is a natural product found in Baccharis subdentata, Scrophularia buergeriana, and other organisms with data available.
科学研究应用
抗氧化和生物活性
4-甲氧基肉桂酸,也称为阿魏酸(FA),是许多食物中的生物活性成分,对与氧化应激相关的疾病(包括癌症、糖尿病和神经退行性疾病)有益。其抗氧化特性与多种生物活性相关,使其成为食品科学和健康相关领域广泛研究的主题 (Silva & Batista, 2017)。
定量和分析
已开发用于定量阿魏酸及其低聚物的分析方法,强调其在食品工业、健康和化妆品市场中的重要性。这突出了准确测量技术对其在各种应用中使用的重要性 (Barberousse et al., 2008)。
抗癌特性
4-甲氧基肉桂酸对肿瘤细胞表现出选择性抗癌抑制活性。研究表明它具有抑制增殖和诱导人乳腺癌细胞凋亡的能力,展示了其作为化疗剂的潜力 (Hamdan et al., 2013)。
治疗应用
阿魏酸由于其抗氧化和抗炎作用,在治疗各种疾病方面显示出巨大的潜在治疗效果。它的各种生物活性,包括抗癌、抗过敏和抗菌特性,使其成为治疗应用中的多功能化合物 (Babbar et al., 2021)。
营养保健品应用
4-甲氧基肉桂酸已针对治疗和营养保健品应用进行了广泛测试。其作为膳食生物活性化合物和功能性食品成分在预防和治疗慢性疾病方面的潜力是显着的 (Płowuszyńska & Gliszczyńska, 2021)。
药物功能和食品工业用途
4-甲氧基肉桂酸因其各种生理功能(包括抗氧化、抗菌和抗炎活性)而用于食品和化妆品行业。它还用于生产香草醛,并作为食品凝胶和食用薄膜的交联剂 (Ou & Kwok, 2004)。
宫颈癌的抗癌和自噬作用
研究表明,阿魏酸可以显着抑制宫颈癌细胞的细胞增殖和侵袭,表明其通过抑制自噬和诱导细胞周期停滞作为抗癌药物的潜力 (Gao et al., 2018)。
对代谢健康的影响
对 4-甲氧基肉桂酸的研究揭示了其抗肥胖和抗高血糖特性,有助于改善代谢健康。它已显示出对高脂肪饮食引起的体重增加、减少食物摄入和抑制糖异生基因的有效性 (Kinyua et al., 2018)。
预防代谢紊乱
膳食 4-甲氧基肉桂酸已被证明对饮食引起的肥胖和肝脂肪变有效,改善胰岛素敏感性。这暗示了它在调节肝脂质代谢和肠道微生物群中的作用 (Ohue‐Kitano et al., 2019)。
抗高血糖作用
4-甲氧基肉桂酸通过影响血浆葡萄糖和胰岛素浓度以及肝脏葡萄糖调节酶的活性来表现出抗高血糖作用。这表明其在管理糖尿病和葡萄糖代谢方面的潜力 (Adisakwattana et al., 2005)。
光化学性质
对 4-甲氧基肉桂酸-3'-甲基丁酯的光化学反应产物的研究已导致各种产物的鉴定,表明该化合物在化学合成和光化学研究中的潜力 (Schrader et al., 1994)。
作用机制
- Excitatory Amino Acid Receptors (NMDA and KA): In assays using excitotoxins like N-methyl-D-aspartic acid (NMDA) and kainic acid (KA), 4-MCA was evaluated for its neuroprotective properties. These excitotoxins induce selective receptor-mediated neurotoxicity in primary cultures of rat cortical cells .
Mode of Action
The mode of action involves the interaction of 4-MCA with its targets, leading to various changes. Specifically:
- Neuroprotection: 4-MCA protects cultured neuronal cells against neurotoxicity induced by glutamate, suggesting its potential role in safeguarding neurons .
Result of Action
The molecular and cellular effects of 4-MCA are multifaceted:
- Antidiabetic Activity: 4-MCA has been associated with antidiabetic effects, potentially impacting glucose homeostasis .
- Anticancer Potential: In a rat model of colon carcinogenesis, 4-MCA reduced dysplastic aberrant crypt foci and dysplastic liver cells .
- Cognitive Enhancement: It reversed MK-801-induced cognitive deficits in mice, highlighting its potential as a cognitive enhancer .
Action Environment
Environmental factors can influence 4-MCA’s efficacy and stability.
安全和危害
生化分析
Biochemical Properties
4-Methoxycinnamic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the synthesis of fungal cell walls by interacting with enzymes involved in cell wall biosynthesis . Additionally, 4-Methoxycinnamic acid can modulate the activity of xenobiotic metabolizing enzymes, which are crucial for detoxifying harmful compounds in the body . These interactions highlight the compound’s potential in modulating biochemical pathways and its therapeutic promise.
Cellular Effects
4-Methoxycinnamic acid exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in fungal cells, 4-Methoxycinnamic acid disrupts cell wall synthesis and alters membrane permeability, leading to antifungal effects . In mammalian cells, it has been shown to reduce plasma glucose levels by enhancing insulin secretion, indicating its potential in managing diabetes . Furthermore, 4-Methoxycinnamic acid exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 .
Molecular Mechanism
The molecular mechanism of 4-Methoxycinnamic acid involves several pathways. It binds to specific enzymes and proteins, inhibiting or activating their functions. For instance, it inhibits fungal cell wall synthesis by binding to enzymes involved in this process . Additionally, 4-Methoxycinnamic acid modulates gene expression by interacting with transcription factors and signaling molecules. This modulation can lead to changes in cellular responses, such as reduced inflammation or enhanced insulin secretion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxycinnamic acid can change over time. The compound is relatively stable under standard storage conditions, with a stability of up to four years when stored at -20°C . Over time, its antifungal and anti-inflammatory effects have been observed to persist, although the exact duration of these effects can vary depending on the experimental conditions . Long-term studies have shown that 4-Methoxycinnamic acid can maintain its biological activity, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of 4-Methoxycinnamic acid vary with different dosages in animal models. At lower doses, it has been shown to reduce plasma glucose levels and exhibit anti-inflammatory effects without significant toxicity . At higher doses, potential adverse effects such as gastrointestinal irritation and liver toxicity have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4-Methoxycinnamic acid is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450s, which play a crucial role in its biotransformation . The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes. For example, it has been shown to affect glucose metabolism by enhancing insulin secretion and reducing plasma glucose levels . These interactions underscore the compound’s potential in regulating metabolic processes.
Transport and Distribution
Within cells and tissues, 4-Methoxycinnamic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity. For instance, its accumulation in the liver can enhance its effects on glucose metabolism .
Subcellular Localization
The subcellular localization of 4-Methoxycinnamic acid is crucial for its activity. It can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, its localization in the endoplasmic reticulum can influence its role in protein synthesis and folding. Additionally, its presence in the cytoplasm can affect various signaling pathways and metabolic processes .
属性
IUPAC Name |
(E)-3-(4-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDXODALSZRGIH-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7340-42-3 (hydrochloride salt) | |
| Record name | 4-Methoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1046059 | |
| Record name | 4-Methoxy-(2E)-cinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Methoxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002040 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.712 mg/mL at 25 °C | |
| Record name | 4-Methoxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002040 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
943-89-5, 830-09-1 | |
| Record name | trans-4-Methoxycinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxycinnamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methoxy-(2E)-cinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-methoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-p-methoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHOXYCINNAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G4ML8401A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methoxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002040 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
173 - 175 °C | |
| Record name | 4-Methoxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002040 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details














Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
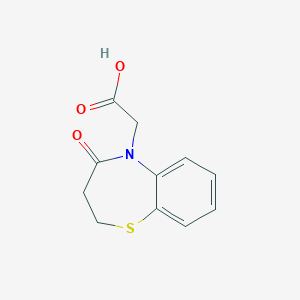
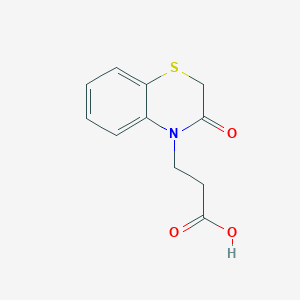
![3-(2-Oxopropoxy)-6h-benzo[c]chromen-6-one](/img/structure/B3023515.png)

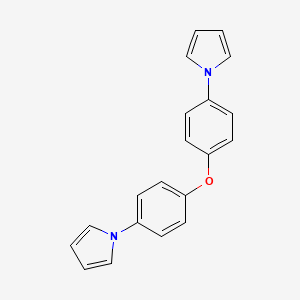

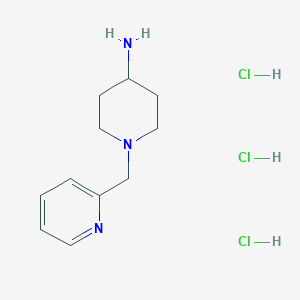
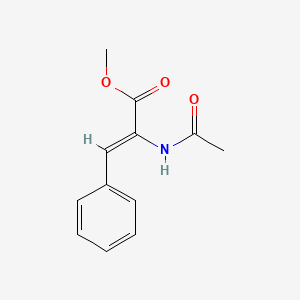
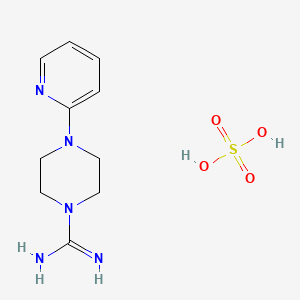

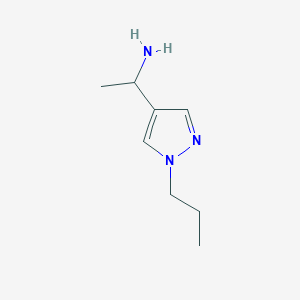

![2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B3023529.png)

